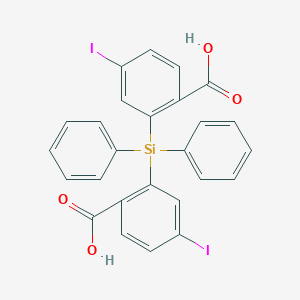
Diphenylsilylene 4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylsilylene 4-iodobenzoate is a complex organic compound that features both carboxylic acid and iodophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylsilylene 4-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The iodine atoms can be reduced to form less reactive species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can lead to the formation of carboxylate salts, while reduction of the iodine atoms can yield deiodinated derivatives.
Aplicaciones Científicas De Investigación
Diphenylsilylene 4-iodobenzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which Diphenylsilylene 4-iodobenzoate exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The carboxylic acid group can coordinate with metal ions, while the silyl and iodophenyl groups provide additional sites for interaction. These interactions can influence various molecular targets and pathways, leading to specific biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Carboxy-5-bromophenyl)-diphenylsilyl]-4-bromobenzoic acid
- 2-[(2-Carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid
- 2-[(2-Carboxy-5-fluorophenyl)-diphenylsilyl]-4-fluorobenzoic acid
Uniqueness
Diphenylsilylene 4-iodobenzoate is unique due to the presence of iodine atoms, which can participate in specific types of chemical reactions that other halogens may not. Additionally, the combination of carboxylic acid and silyl groups provides a versatile platform for further functionalization and application in various fields.
Propiedades
Número CAS |
129459-83-2 |
|---|---|
Fórmula molecular |
C26H18I2O4Si |
Peso molecular |
676.3 g/mol |
Nombre IUPAC |
2-[(2-carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid |
InChI |
InChI=1S/C26H18I2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
Clave InChI |
HNIVWWTYJZTNTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |
Sinónimos |
Benzoic acid, 4-iodo-, diphenylsilylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















